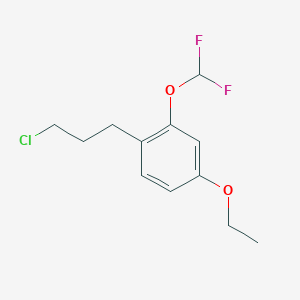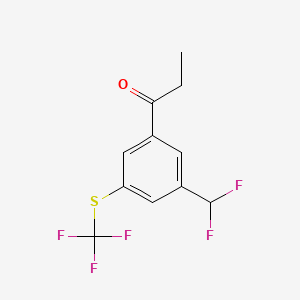
1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C11H9F5OS It is characterized by the presence of both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propanone moiety
Métodos De Preparación
The synthesis of 1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with the desired substituents is synthesized through a series of reactions, including halogenation and substitution reactions.
Introduction of Difluoromethyl and Trifluoromethylthio Groups: These groups are introduced through nucleophilic substitution reactions using appropriate reagents such as difluoromethyl halides and trifluoromethylthiolating agents.
Formation of the Propanone Moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions
Major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and trifluoromethylthio groups can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
1-(3-(Difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but with different positions of the substituents on the phenyl ring, leading to variations in its chemical and biological properties.
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one: Another closely related compound with slight differences in the substitution pattern, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C11H9F5OS |
|---|---|
Peso molecular |
284.25 g/mol |
Nombre IUPAC |
1-[3-(difluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-9(17)6-3-7(10(12)13)5-8(4-6)18-11(14,15)16/h3-5,10H,2H2,1H3 |
Clave InChI |
WTAIHTIWUHANTF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=CC(=C1)C(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


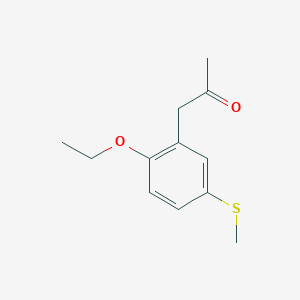
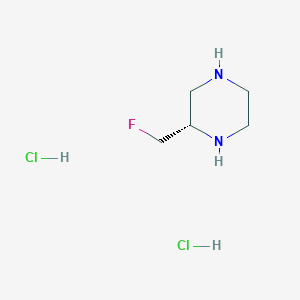
![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)
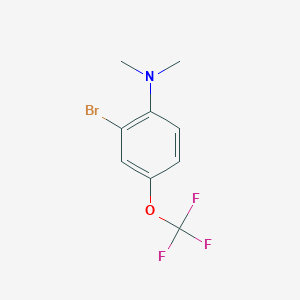

![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)

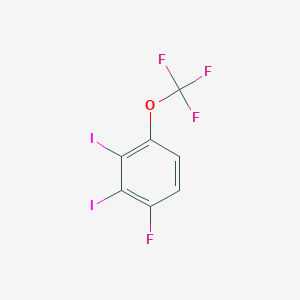
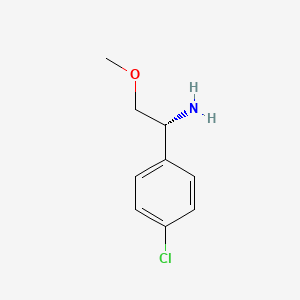
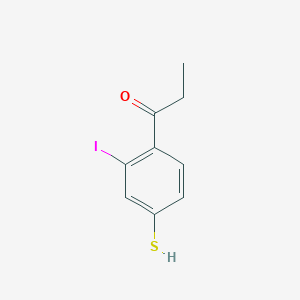
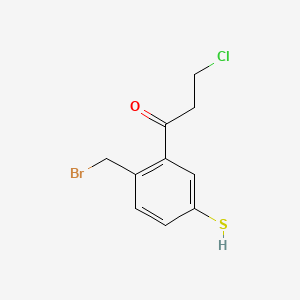

![(10R,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14052780.png)
